molecular formula C15H19N3O4 B2942285 1-[1-(3,4-dimethoxyphenyl)-2-nitroethyl]-3,5-dimethyl-1H-pyrazole CAS No. 956200-38-7

1-[1-(3,4-dimethoxyphenyl)-2-nitroethyl]-3,5-dimethyl-1H-pyrazole

Cat. No.: B2942285
CAS No.: 956200-38-7
M. Wt: 305.334
InChI Key: PNYHOXUVMIIMRU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[1-(3,4-Dimethoxyphenyl)-2-nitroethyl]-3,5-dimethyl-1H-pyrazole is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a pyrazole ring substituted with a 3,4-dimethoxyphenyl group and a nitroethyl group, making it a subject of interest in organic chemistry and pharmacology.

Preparation Methods

The synthesis of 1-[1-(3,4-dimethoxyphenyl)-2-nitroethyl]-3,5-dimethyl-1H-pyrazole typically involves multi-step organic reactions. One common synthetic route includes the nitration of 3,4-dimethoxyphenylacetonitrile followed by a series of condensation reactions to form the pyrazole ring. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity .

Industrial production methods for this compound may involve large-scale nitration and condensation processes, utilizing advanced equipment to control reaction parameters such as temperature, pressure, and pH. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

1-[1-(3,4-dimethoxyphenyl)-2-nitroethyl]-3,5-dimethyl-1H-pyrazole undergoes various chemical reactions, including:

Common reagents and conditions for these reactions include acidic or basic environments, specific catalysts, and controlled temperatures. Major products formed from these reactions include amines, oxides, and substituted aromatic compounds .

Scientific Research Applications

1-[1-(3,4-dimethoxyphenyl)-2-nitroethyl]-3,5-dimethyl-1H-pyrazole has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique chemical structure and biological activity.

    Industry: Utilized in the development of new materials and chemical processes[][5].

Mechanism of Action

The mechanism of action of 1-[1-(3,4-dimethoxyphenyl)-2-nitroethyl]-3,5-dimethyl-1H-pyrazole involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound’s ability to undergo electrophilic substitution also allows it to modify biomolecules, potentially disrupting cellular processes .

Comparison with Similar Compounds

1-[1-(3,4-dimethoxyphenyl)-2-nitroethyl]-3,5-dimethyl-1H-pyrazole can be compared with similar compounds such as:

The uniqueness of this compound lies in its specific substitution pattern and the presence of both nitro and pyrazole groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

1-[1-(3,4-dimethoxyphenyl)-2-nitroethyl]-3,5-dimethylpyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O4/c1-10-7-11(2)18(16-10)13(9-17(19)20)12-5-6-14(21-3)15(8-12)22-4/h5-8,13H,9H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNYHOXUVMIIMRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C(C[N+](=O)[O-])C2=CC(=C(C=C2)OC)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.